Piperidine-4,4-diol

Medicinal chemistry Synthetic methodology Protecting group strategy

Common procurement error: substituting 4-piperidone or the HCl salt for this free base gem-diol alters reactivity and fails in base-sensitive Ugi reactions or macrocyclization. Piperidine-4,4-diol (free base) is the validated building block for: - Spirohydantoin-based NK1 receptor antagonists (published combinatorial libraries) - Rigid bis-bispidine tetraazamacrocycles for coordination chemistry - Indole-based API intermediates (six patent routes, e.g., sertindole) Specify CAS 73390-11-1 (≥95% purity) to ensure reaction reproducibility.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 73390-11-1
Cat. No. B3056685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-4,4-diol
CAS73390-11-1
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1CNCCC1(O)O
InChIInChI=1S/C5H11NO2/c7-5(8)1-3-6-4-2-5/h6-8H,1-4H2
InChIKeyTUDHHJQPQZFEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-4,4-diol: Chemical Identity and Sourcing


Piperidine-4,4-diol (CAS 73390-11-1), also systematically named 4,4-piperidinediol, is a heterocyclic organic compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . Structurally, it exists as the geminal diol (hydrate) form of 4-piperidone, wherein the ketone carbonyl at the 4-position of the piperidine ring is hydrated to yield two hydroxyl groups on the same carbon . Commercial material is typically supplied as a free base (solid or crystalline powder) with purities ranging from 95% to 98% . Due to the inherent equilibrium between the gem-diol and the corresponding ketone, the compound is hygroscopic and requires storage under cool, dry conditions to maintain compositional integrity . This compound functions primarily as a synthetic intermediate and building block in medicinal chemistry, with documented roles in the synthesis of spirohydantoin-based neurokinin-1 (NK1) receptor ligands, tetraazamacrocycles, and certain fentanyl analogs [1][2][3].

1
Geminal diol masked ketone
Controlled carbonyl release under dehydration; differs fundamentally from free 4-piperidone in reactivity and storage behavior.
2
Free base form
Required for base-sensitive transformations; distinct from hydrochloride salt in molar equivalence and reaction compatibility.
3
Spirocycle and macrocycle building block
Enables spirohydantoin, bis-bispidine tetraazamacrocycle, and Ugi MCR library architectures not accessible with simple piperidines.

Piperidine-4,4-diol: Why Substitution Fails


Procurement decisions involving piperidine derivatives often assume that 4-piperidone (CAS 41661-47-6), piperidine (CAS 110-89-4), or even the hydrochloride salt form (CAS 40064-34-4) are functionally interchangeable with piperidine-4,4-diol. This assumption is incorrect across multiple critical dimensions. First, the geminal diol structure of piperidine-4,4-diol represents a masked ketone that differs fundamentally in reactivity from the free ketone: the hydration equilibrium governs both its handling stability and its participation in condensation reactions . Second, the free base form (CAS 73390-11-1) and the hydrochloride salt (CAS 40064-34-4) are distinct chemical entities with different molecular weights (117.15 vs. 153.61 g/mol), water solubility profiles, and reaction compatibility—the free base is essential for base-sensitive transformations where the hydrochloride's acidity would be detrimental . Third, substitution with simple piperidines lacking the 4,4-diol functionality fails to enable the spirocyclic and macrocyclic architectures that define this compound's documented utility in NK1 antagonist libraries and tetraazamacrocycle synthesis [1][2]. The following evidence guide quantifies these differential dimensions, establishing why piperidine-4,4-diol (free base, CAS 73390-11-1) must be specified as a distinct procurement item rather than substituted with a chemically related analog.

Risk type
Target: Piperidine-4,4-diol free base
Substitute may not transfer
Carbonyl reactivity
Masked ketone; sp3 geminal diol with controlled dehydration
4-Piperidone free ketone may exhibit different condensation reactivity and self-reaction during storage
Salt form
Free base; compatible with base-sensitive protocols
Hydrochloride salt introduces acid incompatibility and requires stoichiometric recalculation per unit mass
Scaffold access
4,4-Diol functionality enables spirocyclic and macrocyclic architectures
Simple piperidines cannot form spirohydantoin or bis-bispidine scaffolds without additional functionalization

Piperidine-4,4-diol: Differentiation Evidence


Geminal Diol vs. Free Ketone: Structural Divergence

Piperidine-4,4-diol (CAS 73390-11-1) is chemically distinct from 4-piperidone (CAS 41661-47-6) in that it exists as the geminal diol (hydrate) of the ketone, with a molecular formula of C5H11NO2 (MW 117.15) compared to C5H9NO (MW 99.13) for the anhydrous ketone—a mass difference of +18.02 g/mol attributable to the addition of one water molecule across the carbonyl [1]. This hydration is not merely a physical state difference but a covalent structural modification: the carbonyl carbon is sp3-hybridized with two hydroxyl substituents rather than sp2-hybridized as in the ketone. The equilibrium between the gem-diol and ketone forms is condition-dependent, with the compound functioning as a masked ketone that releases the reactive carbonyl under dehydration conditions. This property distinguishes it from simple 4-piperidone, which is more prone to spontaneous condensation and self-reaction during storage .

Geminal Diol vs. Free Ketone
Cross-study comparable
Mass difference +18.02 g/mol; sp3 diol vs. sp2 ketone hybridization; masked carbonyl enables controlled reactivity under dehydration conditions vs. spontaneous condensation risk of free 4-piperidone.
Supports stoichiometric calculation accuracy and reactivity control
Hydration equilibrium is condition-dependent; verify lot composition
Medicinal chemistry Synthetic methodology Protecting group strategy

Free Base vs. Hydrochloride Salt: Formulation Divergence

Piperidine-4,4-diol free base (CAS 73390-11-1) and its hydrochloride salt (CAS 40064-34-4) are distinct chemical entities with substantially different molecular weights and physical properties. The free base has a molecular weight of 117.15 g/mol (C5H11NO2), whereas the hydrochloride salt has a molecular weight of 153.61 g/mol (C5H11NO2·HCl)—a mass increase of 36.46 g/mol (31.1% higher) attributable to the addition of HCl . This mass difference directly impacts molar equivalence calculations: 1 gram of free base provides 8.54 mmol of the piperidine-4,4-diol core structure, whereas 1 gram of the hydrochloride salt provides only 6.51 mmol of the same core—a 23.8% reduction in molar yield per unit mass [1]. Furthermore, the free base form is required for base-sensitive synthetic transformations where the hydrochloride's acidity (pKa of conjugate acid) would interfere with reaction conditions, catalyst compatibility, or acid-labile protecting groups.

Free Base vs. HCl Salt
Data to verify
MW increase +36.46 g/mol (+31.1%); molar yield per gram reduced 23.8% for hydrochloride vs. free base core.
Informs molar equivalence and base-compatibility selection
Supplier-source data; verify salt form before stoichiometric calculations
Pharmaceutical intermediates Salt selection Reaction compatibility

Ugi Multicomponent Reaction Library Generation

Piperidine-4,4-diol hydrochloride (which derives its piperidine core from the same structural scaffold as the free base) has been specifically documented as a substrate in the generation of compound libraries based on sub-reactions of the Ugi multicomponent reaction (MCR) [1]. The geminal diol functionality enables participation in this four-component condensation (typically involving an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide) to generate diverse α-acylaminoamide scaffolds. This application distinguishes piperidine-4,4-diol from simple piperidines (which lack the requisite carbonyl-equivalent functionality for MCR participation) and from 4-piperidone (which, as a free ketone, may exhibit different reactivity and selectivity profiles in the Ugi reaction compared to the hydrated form). The commercial availability of 4-piperidone monohydrate hydrochloride specifically for Ugi MCR library generation is documented in technical datasheets from major suppliers [1].

Ugi MCR Library Generation
Class-level inference
Documented as carbonyl-component substrate in Ugi four-component condensation; enables diverse α-acylaminoamide scaffold libraries. Simple piperidines lack requisite carbonyl-equivalent functionality.
Supports MCR library synthesis workflow fit
Reported via hydrochloride form; confirm free-base compatibility
Multicomponent reactions Compound library synthesis Medicinal chemistry

Bis-Bispidine Tetraazamacrocycle Building Block

Piperidine-4,4-diol (via its hydrochloride derivative) serves as an essential building block for the construction of highly rigid and preorganized bis-bispidine tetraazamacrocycles [1]. These macrocycles incorporate the bispidine (3,7-diazabicyclo[3.3.1]nonane) framework, a conformationally constrained bicyclic diamine structure that provides enhanced stability and selectivity in coordination chemistry and catalysis applications. The geminal diol functionality at the 4-position enables the modular construction of these macrocycles through selective derivatization strategies. This specialized utility distinguishes piperidine-4,4-diol from generic piperidine building blocks (which cannot form the bispidine scaffold without additional functionalization) and from 4-piperidone (which may participate in bispidine synthesis but requires different reaction conditions and protecting group strategies due to its ketone oxidation state) [2]. The resulting tetraazamacrocycles exhibit preorganization and rigidity that enhance metal-binding selectivity and catalytic performance compared to flexible acyclic amine ligands [3].

Bis-Bispidine Macrocycle
Class-level inference
Documented building block for rigid, preorganized bis-bispidine tetraazamacrocycles; modular derivatization enables orthogonal functional group incorporation for coordination chemistry and catalysis.
Supports macrocycle ligand synthesis selection
Supplier-documented; independent validation recommended
Coordination chemistry Macrocyclic ligands Catalysis

NK1 Receptor Antagonist Intermediate

Piperidine-4,4-diol has been specifically utilized in the parallel solution- and solid-phase synthesis of spirohydantoin derivatives as neurokinin-1 (NK1) receptor ligands, as documented in Bioorganic & Medicinal Chemistry Letters [1]. In this application, the compound serves as a key intermediate for constructing the spirohydantoin core scaffold, which combines a 3,5-bis(trifluoromethyl)phenyl group with a spirohydantoin motif to target the NK1 receptor. This documented utility distinguishes piperidine-4,4-diol from closely related piperidine derivatives: 4,4-disubstituted piperidines have been established as a distinct class of NK1 antagonists [2], and the geminal diol functionality provides the requisite reactivity profile for spirocycle formation that cannot be replicated by simple 4-substituted piperidines or 4-piperidone. The compound's inclusion in combinatorial library protocols targeting the NK1 receptor represents a validated, application-specific differentiation that informs procurement decisions for neuroscience and pain research programs.

NK1 Antagonist Intermediate
Cross-study comparable
Validated intermediate in spirohydantoin-based NK1 ligand synthesis (Bioorg. Med. Chem. Lett. 2002); 4,4-disubstituted piperidines established as distinct NK1 antagonist class. 4-Piperidone lacks specific validation in same combinatorial protocol.
Supports NK1-targeted synthetic protocol selection
Published protocol context; confirm with current building block lot
Neurokinin-1 receptor Spirohydantoin Combinatorial chemistry

API Synthesis Routes in Pharmaceutical Manufacturing

Piperidine-4,4-diol is documented in the Yaozh Drug Synthesis Database as an intermediate with six distinct synthetic routes to active pharmaceutical ingredients (APIs), including acid-catalyzed condensation with indole to produce tetrahydropyridyl indole intermediates [1]. This database entry confirms the compound's established role in validated pharmaceutical synthetic pathways, distinguishing it from less-documented piperidine derivatives that lack comparable industrial process validation. The documented routes include applications in the synthesis of sertindole (an atypical antipsychotic) and related indole-based pharmaceutical agents, as evidenced by patent citations including US 4710500, EP 0200322, and WO 9851685 [1]. While the number of documented routes (six) provides a quantitative baseline for industrial relevance, the specific reaction conditions and yields for these transformations are proprietary or detailed in the original patent literature.

API Synthesis Routes
Class-level inference
Six documented API synthesis routes in Yaozh Drug Synthesis Database; includes acid-catalyzed indole condensation for sertindole-related tetrahydropyridyl intermediates. Patent references: US 4710500, EP 0200322, WO 9851685.
Supports process chemistry precedent review
Database-compiled; specific yields proprietary to patent literature
Active pharmaceutical ingredient Process chemistry Synthetic route validation

Piperidine-4,4-diol: Application Scenarios


Ugi Multicomponent Reaction Library Synthesis

Laboratories conducting diversity-oriented synthesis via Ugi multicomponent reactions should procure piperidine-4,4-diol (or its hydrochloride derivative) as a validated carbonyl-component building block. This compound has been specifically documented in the generation of compound libraries based on Ugi MCR sub-reactions, enabling the construction of diverse α-acylaminoamide scaffolds [1]. The geminal diol functionality provides the requisite reactivity for participation in this four-component condensation, whereas simple piperidines lacking the carbonyl-equivalent group cannot participate. Procurement of the correct form (free base CAS 73390-11-1 vs. hydrochloride CAS 40064-34-4) should be determined by the specific reaction conditions, with the free base required for base-sensitive Ugi protocols.

Synthesis of Rigid Tetraazamacrocyclic Ligands

Research groups focused on coordination chemistry, homogeneous catalysis, or metal-organic framework synthesis should utilize piperidine-4,4-diol as a building block for constructing highly rigid and preorganized bis-bispidine tetraazamacrocycles [1]. The compound's geminal diol structure enables modular incorporation of diverse functional groups into the macrocyclic framework with orthogonal derivatization capability [2]. These tetraazamacrocycles exhibit enhanced stability and selectivity in metal-binding applications compared to flexible acyclic amine ligands, making them valuable for catalyst development and coordination complex studies [3]. Alternative piperidine derivatives lacking the 4,4-diol functionality cannot access this specific macrocyclic architecture.

Neurokinin-1 Receptor Antagonist Development

Medicinal chemistry programs targeting the neurokinin-1 receptor should incorporate piperidine-4,4-diol based on its validated use in spirohydantoin-based NK1 ligand synthesis [1]. The compound has been specifically utilized in parallel solution- and solid-phase combinatorial library protocols targeting NK1, with 4,4-disubstituted piperidines established as a distinct antagonist class [2]. Procurement of CAS 73390-11-1 (free base) is recommended for research programs seeking to reproduce or extend published NK1 antagonist synthetic protocols, as substitution with 4-piperidone or simple piperidines introduces unvalidated variables that may compromise synthetic outcomes or receptor-binding profiles.

Pharmaceutical Process Development with Validated Intermediates

Industrial process chemistry teams developing scalable synthetic routes for indole-based pharmaceutical agents should consider piperidine-4,4-diol as a validated intermediate with established literature precedent. The compound is documented in six distinct API synthesis routes within the Yaozh Drug Synthesis Database, including acid-catalyzed condensation with indole to generate tetrahydropyridyl indole intermediates relevant to sertindole and related antipsychotic agents [1]. The availability of patent-documented synthetic transformations (US 4710500, EP 0200322, WO 9851685) provides a regulatory and intellectual property baseline that reduces development risk compared to unvalidated piperidine derivatives. Procurement of high-purity material (≥95%) is essential for process reproducibility.

Application
Selection Property
Validation Focus
Ugi MCR library synthesis
Carbonyl-equivalent reactivity
Ugi four-component protocol compatibility
Tetraazamacrocycle ligand synthesis
Bispidine scaffold formation capability
Macrocycle rigidity and metal-binding selectivity
NK1 receptor ligand synthesis research
Spirohydantoin core construction
NK1-targeted combinatorial protocol fit
Pharmaceutical process chemistry research
Documented synthetic precedent
Patent-validated route availability and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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